molecular formula C15H14FNOS B3929251 N-(4-fluorophenyl)-2-(phenylthio)propanamide

N-(4-fluorophenyl)-2-(phenylthio)propanamide

Cat. No. B3929251
M. Wt: 275.3 g/mol
InChI Key: VTHLXPBHMGKLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(phenylthio)propanamide, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPTP belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their ability to interact with biological systems.

Mechanism of Action

N-(4-fluorophenyl)-2-(phenylthio)propanamide acts by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. For example, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells. This compound can also inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the immune response and inflammation. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the target protein or enzyme that it inhibits. In cancer cells, this compound can induce apoptosis by inhibiting HDACs, leading to changes in gene expression patterns that promote cell death. In immune cells, this compound can reduce the production of pro-inflammatory cytokines by inhibiting NF-κB, leading to a decrease in inflammation. In neurons, this compound can prevent cell death by inhibiting the activity of proteins that are involved in oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(phenylthio)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively inhibit specific enzymes and proteins. However, this compound also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-(phenylthio)propanamide, including its potential use in combination therapies for cancer and inflammation, as well as its potential use in the treatment of neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.

Scientific Research Applications

N-(4-fluorophenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic properties in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in immune cells. In neurological research, this compound has been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain.

properties

IUPAC Name

N-(4-fluorophenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHLXPBHMGKLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.